molecular formula C18H14ClNO3S2 B12140377 (5Z)-3-(2-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12140377
M. Wt: 391.9 g/mol
InChI Key: CIYMMNKNARWQCH-SXGWCWSVSA-N
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Description

The compound (5Z)-3-(2-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with chlorophenyl and dimethoxybenzylidene substituents, contributes to its potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

  • Formation of Thiazolidinone Core: : The initial step involves the condensation of a thiourea derivative with a haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions.

  • Introduction of Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorophenyl halide and a suitable base to facilitate the substitution.

  • Formation of Benzylidene Derivative: : The final step involves the condensation of the thiazolidinone intermediate with 2,4-dimethoxybenzaldehyde. This reaction is typically performed under acidic or basic conditions to promote the formation of the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

  • Oxidation: : The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The benzylidene moiety can be reduced to the corresponding benzyl derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Substituted thiazolidinones with different functional groups.

Scientific Research Applications

(5Z)-3-(2-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: has been explored for various scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : Investigated for its antimicrobial and antifungal properties, showing potential in the development of new antibiotics.

  • Medicine: : Studied for its anticancer activity, particularly against certain types of cancer cells. It has also been evaluated for its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to bacterial cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Comparison with Similar Compounds

(5Z)-3-(2-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

  • (5Z)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: : Similar structure but with a different position of the chlorine atom, which may affect its biological activity.

  • (5Z)-3-(2-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: : Variation in the methoxy group position, influencing its chemical reactivity and biological properties.

  • (5Z)-3-(2-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-oxo-1,3-thiazolidin-4-one:

The uniqueness of This compound lies in its specific substituents and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClNO3S2

Molecular Weight

391.9 g/mol

IUPAC Name

(5Z)-3-(2-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14ClNO3S2/c1-22-12-8-7-11(15(10-12)23-2)9-16-17(21)20(18(24)25-16)14-6-4-3-5-13(14)19/h3-10H,1-2H3/b16-9-

InChI Key

CIYMMNKNARWQCH-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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